n-(3-Methylphenethyl)cyclopentanamine
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Overview
Description
n-(3-Methylphenethyl)cyclopentanamine: is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol It is a derivative of cyclopentanamine, featuring a 3-methylphenethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylphenethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methylphenethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Methylphenethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into various amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: n-(3-Methylphenethyl)cyclopentanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including enzyme interactions and receptor binding .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties .
Mechanism of Action
The mechanism of action of n-(3-Methylphenethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Cyclopentanamine: A simpler analog without the 3-methylphenethyl group.
Phenethylamine: Lacks the cyclopentane ring, offering different chemical properties.
N-Methylcyclopentanamine: Similar structure but with a methyl group on the nitrogen instead of the 3-methylphenethyl group.
Uniqueness: n-(3-Methylphenethyl)cyclopentanamine is unique due to its combination of a cyclopentane ring and a 3-methylphenethyl group, providing distinct chemical and physical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-12-5-4-6-13(11-12)9-10-15-14-7-2-3-8-14/h4-6,11,14-15H,2-3,7-10H2,1H3 |
InChI Key |
PJFPYYOVJOBQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC2CCCC2 |
Origin of Product |
United States |
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